molecular formula C10H10F2N2 B2663566 [1-(difluoromethyl)-1H-indol-3-yl]methanamine CAS No. 1515370-34-9

[1-(difluoromethyl)-1H-indol-3-yl]methanamine

Cat. No.: B2663566
CAS No.: 1515370-34-9
M. Wt: 196.201
InChI Key: SQIIBMUNLKVFGS-UHFFFAOYSA-N
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Description

[1-(difluoromethyl)-1H-indol-3-yl]methanamine: is a compound that belongs to the indole family, which is known for its diverse therapeutic activities. The presence of the difluoromethyl group in this compound enhances its chemical properties, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(difluoromethyl)-1H-indol-3-yl]methanamine typically involves a Friedel–Crafts reaction. This reaction includes the in situ generation of difluoroacetaldehyde from difluoroacetaldehyde ethyl hemiacetal in the presence of a base or an acid . The reaction conditions are optimized to achieve good to excellent yields, broad substrate compatibility, and good functional group tolerance.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the Friedel–Crafts reaction protocol suggests that it can be adapted for large-scale synthesis with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: Reduction reactions are possible, but detailed information on the conditions and reagents is limited.

    Substitution: The compound can participate in substitution reactions, particularly involving the difluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride could be employed.

    Substitution: Halogenating agents and nucleophiles are typically used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated indole derivatives, while substitution reactions could produce various substituted indole compounds.

Scientific Research Applications

Chemistry: In chemistry, [1-(difluoromethyl)-1H-indol-3-yl]methanamine is used as a building block for the synthesis of more complex molecules.

Biology: The compound exhibits diverse therapeutic activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects . These properties make it a valuable molecule for biological research and drug development.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with various biological targets makes it a promising candidate for the development of new drugs.

Industry: The compound’s unique chemical properties, such as its stability and reactivity, make it useful in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action of [1-(difluoromethyl)-1H-indol-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group acts as a hydrogen bond donor and bioisostere for hydroxy, thiol, and amide groups, which enhances the compound’s binding affinity to its targets . This interaction can modulate various biological pathways, leading to its diverse therapeutic effects.

Comparison with Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    Bisindolylmethanes: Exhibits antimicrobial and anti-inflammatory effects.

    Indole-3-methanamine derivatives: Shows diverse therapeutic activities.

Uniqueness: The presence of the difluoromethyl group in [1-(difluoromethyl)-1H-indol-3-yl]methanamine distinguishes it from other similar compounds. This group enhances the compound’s chemical stability, lipophilicity, and binding affinity, making it a unique and valuable molecule in scientific research and industrial applications .

Properties

IUPAC Name

[1-(difluoromethyl)indol-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2N2/c11-10(12)14-6-7(5-13)8-3-1-2-4-9(8)14/h1-4,6,10H,5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIIBMUNLKVFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C(F)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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